4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Description
Properties
IUPAC Name |
2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15-13(12-9-5-2-6-10-16-12)17-14(19-15)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHBDHMCIUTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(OC(=N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-(Methylthio)enamides via Copper Catalysis
A foundational approach to oxazolone synthesis involves the copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. As demonstrated by Pasha et al., β-(methylthio)enamides serve as versatile precursors for constructing the oxazolone core. For 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, the synthesis begins with the preparation of a specialized β-(methylthio)enamide bearing an azepane ring.
The precursor is synthesized via nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone using azepane-derived amines. Copper(I) iodide in combination with a chelating ligand (e.g., 1,10-phenanthroline) facilitates the cyclization at 80–100°C under inert conditions, yielding the target compound with moderate to high efficiency. Key advantages of this method include tolerance for diverse substituents and avoidance of harsh acidic conditions.
Erlenmeyer Azlactonization with Azepane-2-carbaldehyde
The classical Erlenmeyer reaction, which condenses α-amino acids with aldehydes, has been adapted for synthesizing 4-substituted oxazolones. For this compound, azepane-2-carbaldehyde serves as the aldehyde component. Hippuric acid (N-benzoylglycine) reacts with azepane-2-carbaldehyde in acetic anhydride under catalytic sodium acetate.
The reaction proceeds via formation of an azlactone intermediate, which undergoes tautomerization to stabilize the Z-configuration. Microwave irradiation has been employed to accelerate the reaction, reducing completion time from hours to minutes while maintaining yields above 70%. This method is notable for its scalability and compatibility with green chemistry principles when using recyclable catalysts like ZnO.
Hydrozirconation and AgClO4-Mediated Cyclization
A sophisticated route involves hydrozirconation of alkynes followed by silver perchlorate (AgClO4)-catalyzed cyclization. Diaz et al. reported a related strategy for carbazole-oxazolone hybrids, which can be extrapolated to the azepane system.
- Hydrozirconation : A terminal alkyne precursor undergoes hydrozirconation with zirconocene chloride, forming a zirconium-alkene complex.
- AgClO4 Catalysis : The complex reacts with a pre-formed oxazolone fragment, inducing cyclization via electrophilic activation of the imine group.
This method achieves excellent stereocontrol, favoring the Z-isomer due to steric constraints during ring closure. However, the use of AgClO4 necessitates careful handling due to its explosive nature.
Ring-Opening and Recyclization of Oxazolone Carboxylates
Intermediate oxazolone carboxylates can be transformed into the target compound through decarboxylative ring-opening and recyclization. For example, 2-phenyl-5-(methylthio)-4-carboxylate derivatives are treated with azepane-2-amine in the presence of a base (e.g., DBU).
The carboxylate group is displaced by the amine, followed by DBU-mediated dehydrohalogenation to form the azepane-imine bond. This two-step protocol offers flexibility in introducing varying amine components but requires stringent moisture control to prevent hydrolysis.
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters of each method:
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Cu-catalyzed cyclization | CuI, 1,10-phenanthroline | 80–100 | 65–75 | 85:15 |
| Erlenmeyer reaction | ZnO, Ac2O | 25 (microwave) | 70–80 | 90:10 |
| AgClO4 cyclization | AgClO4, ZrCl2 | 60 | 55–65 | 95:5 |
| Decarboxylative ring-opening | DBU, MeCN | 100 | 50–60 | 80:20 |
Challenges and Optimization Strategies
- Stereochemical Control : The Z-configuration is thermodynamically favored but requires kinetic trapping during cyclization. Low temperatures (0–10°C) improve selectivity in AgClO4-mediated reactions.
- Byproduct Formation : Residual methylthio groups from incomplete cyclization can be removed via oxidation with m-CPBA, followed by aqueous workup.
- Catalyst Recycling : Heterogeneous catalysts like ZnO nanoparticles enhance sustainability, enabling reuse for up to five cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized oxazolone derivatives.
Reduction: Reduced oxazolone compounds.
Substitution: Substituted phenyl or oxazolone derivatives.
Scientific Research Applications
Synthetic Applications
-
Building Block in Organic Synthesis :
- This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in creating diverse chemical libraries for pharmaceutical research.
- Synthesis of Bioactive Compounds :
Biological Applications
-
Anti-inflammatory Activity :
- Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. Some derivatives have shown half-maximal inhibitory concentration (IC50) values lower than those of established drugs like celecoxib .
- Analgesic Properties :
- Toxicological Assessments :
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The oxazolone ring can participate in hydrogen bonding and other interactions, while the azepane ring may provide additional binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Biological Activity
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a compound belonging to the oxazolone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique structure that includes an azepan ring and an oxazolone moiety. The structural characteristics contribute to its biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of oxazolone derivatives. For instance, derivatives of 4-benzylidene oxazolones have shown significant antibacterial and antifungal activities against a range of pathogens. Notably, compounds with substitutions such as chloro and methoxy exhibited enhanced activity against various bacterial strains, indicating that structural modifications can influence efficacy .
Table 1: Antimicrobial Activity of Oxazolone Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4-Benzylidene Oxazolone | E. coli, S. aureus | Moderate to High |
| 4-Chloro Derivative | P. aeruginosa, K. pneumoniae | High |
| Methoxy Derivative | S. typhimurium | Moderate |
Anti-inflammatory Properties
Research has indicated that certain oxazolones exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds bearing a cinnamoyl residue at the C-4 position have shown maximum inhibition against COX-2, making them potential candidates for treating inflammatory conditions .
Case Study: COX Inhibition
A study evaluated the anti-inflammatory activity of various oxazolone derivatives in animal models. The most potent compounds significantly reduced inflammation markers compared to controls, suggesting their potential in therapeutic applications for conditions like arthritis .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of oxazolones have revealed promising results. A study demonstrated that derivatives of 4-benzylidene oxazolones could inhibit human acetylcholinesterase (hAChE), an enzyme linked to cognitive decline in diseases such as Alzheimer's. The most effective compounds improved cognitive performance in mouse models, indicating their potential for treating neurodegenerative disorders .
Table 2: hAChE Inhibition Potency
| Compound Name | IC50 (μM) | Cognitive Improvement (Test) |
|---|---|---|
| Compound A | 9 | Y-maze Test |
| Compound B | 246 | Object Recognition Test |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds inhibit key enzymes such as COX and hAChE through non-covalent interactions.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes or interference with metabolic pathways contributes to their antimicrobial effects.
Q & A
Q. What are the common synthetic routes for preparing 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, and what reagents are typically involved?
The compound is synthesized via cyclocondensation reactions, often involving aldehydes, thiosemicarbazides, or oxazolone precursors. Key steps include:
- Cyclocondensation : Reaction of an aldehyde (e.g., 4-fluorobenzaldehyde) with a heterocyclic precursor (e.g., thiazolidinone or oxazolone derivatives) in glacial acetic acid or DMF, catalyzed by sodium acetate .
- Purification : Recrystallization in ethanol or DMF-acetic acid mixtures to achieve >80% yield . Example: Equimolar reactants are refluxed for 5–7 hours, followed by ice-water quenching and filtration .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (Z/E configuration) and substituent positions .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and azepane ring vibrations .
- Mass Spectrometry (MS) : Molecular ion peaks to verify molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) .
Q. What are the key considerations for optimizing reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction rates and yield .
- Catalyst Use : Sodium acetate or K₂CO₃ improves cyclization efficiency .
- Temperature Control : Reflux conditions (80–120°C) are critical for achieving complete conversion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as discrepancies between calculated and observed molecular ion peaks?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons in the azepane-oxazolone core .
- X-ray Crystallography : Provides definitive confirmation of Z-configuration and crystal packing .
- Elemental Analysis (CHNS) : Validates empirical formula when mass spectrometry data is ambiguous .
Q. What experimental strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
- Light Exposure Tests : UV-Vis spectroscopy to detect photolytic byproducts .
Q. How can computational methods complement experimental data in predicting the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to prioritize biological assays .
- QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with observed bioactivity .
Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
- Cellular Uptake Studies : Fluorescence labeling or radiolabeling to track intracellular distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
